molecular formula C8H15NO3 B2900538 Methyl 2-amino-2-(1-methoxycyclobutyl)acetate CAS No. 2167800-20-4

Methyl 2-amino-2-(1-methoxycyclobutyl)acetate

Cat. No.: B2900538
CAS No.: 2167800-20-4
M. Wt: 173.212
InChI Key: AFOCHFUJPFEJSI-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1-methoxycyclobutyl)acetate is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique structure, which includes a cyclobutyl ring substituted with a methoxy group and an amino group attached to an acetate moiety. Its molecular formula is C8H15NO3, and it has a molecular weight of 173.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(1-methoxycyclobutyl)acetate typically involves the reaction of cyclobutanone with methanol and ammonia under acidic conditions to form the intermediate 1-methoxycyclobutanone. This intermediate is then reacted with methyl chloroacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1-methoxycyclobutyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(1-methoxycyclobutyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(1-methoxycyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(1-methoxycyclobutyl)acetate is unique due to its methoxy-substituted cyclobutyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-2-(1-methoxycyclobutyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)6(9)8(12-2)4-3-5-8/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOCHFUJPFEJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1(CCC1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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